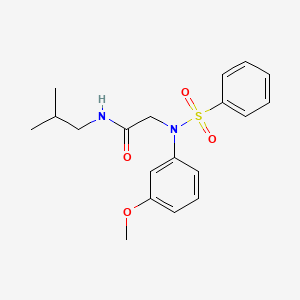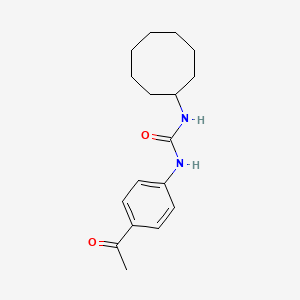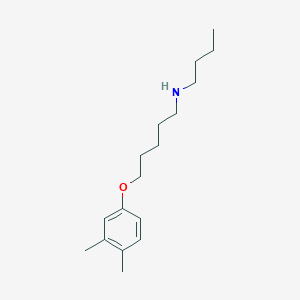![molecular formula C19H23NO2 B4920981 N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide, also known as DIMEB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. DIMEB belongs to the class of amides and has been found to possess anti-inflammatory, analgesic, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer progression. N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses and cell survival. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has also been shown to inhibit the MAPK pathway, which regulates cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide also inhibits the production of chemokines such as MCP-1 and MIP-1α, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide in lab experiments is its potential therapeutic effects on various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one of the limitations of using N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide. One of the areas of research is the development of more efficient synthesis methods for N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide. Another area of research is the investigation of the potential therapeutic effects of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide on other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to elucidate the precise mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide and its effects on various signaling pathways. Finally, the development of more potent analogs of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide could lead to the discovery of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases. It possesses anti-inflammatory, analgesic, and anti-tumor properties and has been found to inhibit various signaling pathways involved in inflammation and cancer progression. Although there are some limitations to using N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide in lab experiments, its potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide and its effects on various diseases.
Synthesemethoden
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with ethylene oxide to produce 2-(3,4-dimethylphenoxy)ethanol. The resulting product is then reacted with phenylpropanoyl chloride in the presence of a base to form N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has been extensively studied for its potential therapeutic effects on various diseases such as cancer, arthritis, and inflammatory disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has been found to possess analgesic properties by modulating pain perception.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-8-10-18(14-16(15)2)22-13-12-20-19(21)11-9-17-6-4-3-5-7-17/h3-8,10,14H,9,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGGZHOMHZZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)
![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)



![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)



![4-methoxy-1-methyl-8-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]-2(1H)-quinolinone](/img/structure/B4920973.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4920990.png)
